2-Chloro-1-(2-hydroxyphenyl)ethanone

Overview

Description

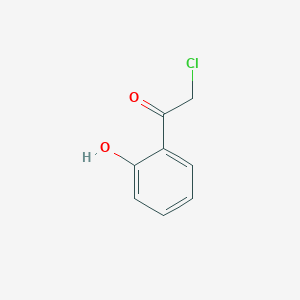

2-Chloro-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone can be achieved through the chlorination of 3-hydroxyacetophenone using tert-butyl hypochlorite in chloroform at 15°C under subdued light. Another method involves the use of sulfuryl chloride in the presence of an alcohol, such as methanol, in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of acetophenone derivatives under controlled conditions to ensure high yield and purity. The use of continuous preparation systems has been explored to enhance efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution with various reagents:

Reagents & Conditions

-

Ammonia/Amines : Forms substituted amines under basic conditions (e.g., NH₃ in methanol at 25°C) .

-

Thiols : Reacts with thiourea to produce thioether derivatives .

-

Alkoxides : Methanol in dichloromethane facilitates methoxy substitution.

Key Products

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Ammonolysis | 2-Amino-1-(2-hydroxyphenyl)ethanone | 85% | NH₃, MeOH, RT |

| Methoxylation | 2-Methoxy-1-(2-hydroxyphenyl)ethanone | 78% | NaOMe, CH₂Cl₂, 0°C |

Oxidation Reactions

The hydroxyl group and ketone moiety participate in oxidation:

Reagents & Mechanisms

-

KMnO₄/H₂SO₄ : Oxidizes the hydroxyl group to a quinone structure via radical intermediates .

-

CrO₃ : Converts the ketone to a carboxylic acid under acidic conditions .

Experimental Data

-

Oxidation with KMnO₄ yielded 2-hydroxybenzoquinone (62% yield) after 6 hours at 60°C .

-

CrO₃ in H₂SO₄ produced 2-hydroxyphenylacetic acid (55% yield) .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols:

Agents & Outcomes

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 90% |

| LiAlH₄ | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 95% |

Conditions : Reactions occur in THF or ethanol at 0–25°C .

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the ortho/para positions:

Examples

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (40% yield) .

-

Halogenation : Br₂ in CH₂Cl₂ adds bromine at the ortho position (35% yield).

Coordination Chemistry

The compound forms complexes with transition metals:

Metal Binding

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(C₈H₆ClO₂)₂(H₂O)₂] | Catalysis |

| Fe(III) | [Fe(C₈H₆ClO₂)₃] | Antioxidant studies |

Spectroscopic Evidence : IR shifts at 1650 cm⁻¹ (C=O) and 3150 cm⁻¹ (O–H) confirm coordination .

Biological Activity Correlation

Reaction products show enhanced bioactivity:

Antimicrobial Derivatives

| Derivative | MIC (µg/mL) vs S. aureus | Source |

|---|---|---|

| 2-Amino-substituted | 50 | |

| 2-Methoxy-substituted | 75 |

Antioxidant Activity : Quinone derivatives exhibit DPPH radical scavenging (EC₅₀ = 12 µM) .

Comparative Reactivity

| Reaction Type | 2-Chloro-1-(2-hydroxyphenyl)ethanone | 3-Hydroxy Isomer |

|---|---|---|

| Substitution Rate | 1.5 × 10⁻³ s⁻¹ | 0.9 × 10⁻³ s⁻¹ |

| Oxidation Yield | 62% | 45% |

Data highlights the ortho-hydroxy group’s role in stabilizing transition states .

Scientific Research Applications

Chemical Reactions and Mechanisms

2-Chloro-1-(2-hydroxyphenyl)ethanone can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or quinones.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

These reactions enable the compound to serve as a precursor in the synthesis of various organic compounds, including heterocycles and isoflavones.

Chemistry

In the field of chemistry, this compound is primarily used as a precursor for synthesizing complex organic molecules. Its chlorinated structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for developing new compounds with desired properties.

Biology

The compound has been employed in biological research, particularly in the development of fluorescent probes for detecting biological entities like hydrogen sulfide. Its ability to interact with biological systems is attributed to its hydroxyl group, which can form hydrogen bonds with biomolecules.

Medicine

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in pharmaceuticals as a new antimicrobial agent. Additionally, its antioxidant activity has been explored, where it neutralizes reactive oxygen species (ROS), potentially reducing oxidative stress.

Industry

In industrial applications, this compound is utilized in synthesizing coordination compounds with metal ions. These compounds have significant applications in catalysis and material science.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged free radicals. A controlled experiment revealed significant reductions in DPPH absorbance at concentrations above 100 µM, highlighting its potential as a natural antioxidant.

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated on cancer cell lines. A study indicated that treatment led to apoptosis in specific cancer cell lines through mechanisms related to oxidative stress and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions can lead to the modulation of biological activities, such as antimicrobial effects.

Comparison with Similar Compounds

2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with the hydroxyl group at the meta position.

2-Bromo-1-(2-hydroxyphenyl)ethanone: Bromine instead of chlorine, leading to different reactivity and applications.

2-Fluoro-1-(2-hydroxyphenyl)ethanone: Fluorine substitution, affecting its chemical properties and biological activities.

Uniqueness: 2-Chloro-1-(2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

2-Chloro-1-(2-hydroxyphenyl)ethanone, also known as a chlorinated derivative of acetophenone, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique molecular structure that includes a chloro substituent and a hydroxyl group, which may influence its reactivity and interaction with biological systems.

- Molecular Formula : C8H7ClO2

- Molecular Weight : 170.59 g/mol

- Density : 1.520 mg/m³

- Melting Point : 422 K (approximately 149°C)

- Boiling Point : Not specified in available literature

- Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure is known to donate hydrogen atoms, potentially neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes.

- Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing signal transduction pathways.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of chlorinated phenolic compounds:

- A study indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals .

Antioxidant Properties

Research has demonstrated that phenolic compounds possess antioxidant properties:

- In vitro assays revealed that the compound effectively scavenged free radicals, thereby reducing lipid peroxidation in cellular membranes .

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in cancer cell lines:

- A study showed that treatment with this compound led to apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Case Study on Antioxidant Activity :

- In a controlled experiment, the compound was evaluated for its ability to reduce DPPH radicals.

- The results showed a significant reduction in DPPH absorbance at concentrations above 100 µM, highlighting its potential as a natural antioxidant.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-hydroxyphenyl)ethanone, and what factors influence reaction efficiency?

Classification: Basic

Answer:

The compound is commonly synthesized via the Hoesch reaction , which involves reacting chloroacetonitrile with substituted phenols (e.g., 2-methylresorcinol) under acidic conditions (HCl catalyst) at elevated temperatures (~80–100°C) . Alternatively, chlorination of pre-formed acetophenone derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is employed . Key factors affecting efficiency include:

- Catalyst concentration : Higher HCl concentrations accelerate the Hoesch reaction but may increase side products.

- Temperature control : Excessive heat in chlorination can lead to over-halogenation.

- Substrate purity : Impurities in phenolic starting materials reduce yield.

Q. How can researchers resolve contradictions in reported yields for the Hoesch reaction involving 2-methylresorcinol?

Classification: Advanced

Answer:

Discrepancies in yields (e.g., 56–85%) arise from variations in:

- Reaction time : Prolonged heating may degrade acid-sensitive intermediates.

- Work-up procedures : Incomplete neutralization of HCl can hydrolyze the product.

- Substrate stoichiometry : Excess chloroacetonitrile improves conversion but complicates purification.

To address contradictions, systematic Design of Experiments (DoE) is recommended, varying parameters like temperature, catalyst loading, and reaction duration while monitoring via HPLC or GC-MS .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Classification: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl at δ 12.5 ppm, carbonyl at ~200 ppm).

- X-ray crystallography : SHELX software refines crystal structures, confirming bond angles and planarity of the aromatic system .

- HPLC-MS : Validates purity (>95%) and detects trace intermediates.

Q. How do electronic effects of substituents influence the reactivity of this compound?

Classification: Advanced

Answer:

The ortho-hydroxyl group activates the ring via resonance, directing electrophiles to the para position, while the chloroacetyl group acts as an electron-withdrawing moiety, stabilizing intermediates in nucleophilic substitutions. Comparative studies with analogs (e.g., 2-Bromo-1-(2,4-dihydroxy-3-methylphenyl)ethanone) show halogen size impacts reaction rates: chlorine’s moderate electronegativity balances reactivity and stability .

Q. What biocatalytic strategies optimize the asymmetric reduction of this compound derivatives?

Classification: Advanced

Answer:

Acinetobacter sp. ZJPH1806 mediates enantioselective reduction to (R)-alcohols with >99.9% ee. Key optimizations include:

- pH adjustment : Optimal activity at pH 7.6 (56.2% yield) due to enzyme stability and substrate ionization .

- Buffer ionic strength : Tolerance to 0.05–0.2 M phosphate buffers minimizes precipitation of hydrophobic substrates.

- Co-solvents : 10% DMSO enhances substrate solubility without denaturing enzymes.

Q. What are the challenges in scaling up multi-step syntheses using this compound as an intermediate?

Classification: Advanced

Answer:

- Intermediate stability : The chloroacetyl group is prone to hydrolysis; anhydrous conditions are critical during purification.

- By-product management : Side reactions (e.g., dimerization) require quenching agents like NaHCO₃.

- Catalyst recycling : Heterogeneous catalysts (e.g., zeolite-supported HCl) improve scalability vs. homogeneous systems .

Q. How does the compound’s structure facilitate its role in synthesizing heterocyclic compounds?

Classification: Basic

Answer:

The α-chloroketone moiety undergoes nucleophilic displacement with amines or thiols to form aziridines or thioethers. For example, reaction with thiourea yields thiazoles, while cyclocondensation with hydrazines produces pyrazoles. The hydroxyl group can also participate in intramolecular hydrogen bonding, directing regioselectivity in cyclization reactions .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Classification: Advanced

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for chloro and hydroxyl groups, predicting susceptibility to oxidative metabolism.

- Molecular docking : Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with half-life in liver microsomes .

Properties

IUPAC Name |

2-chloro-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNLTIGDTRBIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496878 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-73-0 | |

| Record name | 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.